Mao-B-IN-31
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Overview
Description
Mao-B-IN-31 is a potent and selective inhibitor of monoamine oxidase B (MAO-B), an enzyme responsible for the oxidative deamination of monoamine neurotransmitters such as dopamine and phenylethylamine. This compound has shown significant potential in neuroprotection and the treatment of neurodegenerative diseases like Parkinson’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Mao-B-IN-31 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The exact synthetic route may vary, but it generally includes:
- Formation of the quinolin-2-one scaffold, which is crucial for the compound’s selectivity towards MAO-B .
- Introduction of functional groups that enhance the compound’s inhibitory activity through hydrophobic and electron-withdrawing interactions .
Industrial Production Methods: Industrial production of this compound would likely involve high-throughput screening methods to identify optimal reaction conditions and maximize yield. Techniques such as continuous flow chemistry and automated synthesis platforms could be employed to scale up production efficiently .
Chemical Reactions Analysis
Types of Reactions: Mao-B-IN-31 primarily undergoes:
Reduction: The compound itself is not typically reduced in biological systems but may undergo reduction in specific synthetic steps.
Substitution: Functional group substitutions on the quinolin-2-one scaffold can modulate its inhibitory activity.
Common Reagents and Conditions:
Oxidation: Involves the presence of MAO-B enzyme and substrates like dopamine.
Reduction: May involve reducing agents like sodium borohydride in synthetic steps.
Substitution: Utilizes reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major product of this compound’s inhibitory action is the increased concentration of monoamines like dopamine in the synaptic cleft, which is beneficial for treating neurodegenerative diseases .
Scientific Research Applications
Mao-B-IN-31 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the structure-activity relationship of MAO-B inhibitors.
Biology: Helps in understanding the role of MAO-B in neurotransmitter metabolism and neurodegeneration.
Medicine: Potential therapeutic agent for treating Parkinson’s disease and other neurodegenerative disorders.
Industry: Could be used in the development of new pharmaceuticals targeting MAO-B.
Mechanism of Action
Mao-B-IN-31 exerts its effects by selectively inhibiting the MAO-B enzyme. This inhibition prevents the breakdown of monoamines like dopamine, leading to increased levels of these neurotransmitters in the brain. The compound interacts with key residues in the MAO-B active site, such as tyrosine and cysteine, to achieve its inhibitory action .
Comparison with Similar Compounds
Selegiline: Another selective MAO-B inhibitor used in the treatment of Parkinson’s disease.
Rasagiline: Similar to selegiline but with a different side effect profile.
Safinamide: A reversible MAO-B inhibitor with additional non-dopaminergic properties.
Uniqueness of Mao-B-IN-31: this compound stands out due to its high selectivity and potency as an MAO-B inhibitor. It also shows neuroprotective activity by inhibiting the aggregation of alpha-synuclein and tau proteins, which are implicated in neurodegenerative diseases .
Properties
Molecular Formula |
C16H14N2O2S |
---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
6-hydroxy-N-(2-phenylethyl)-1,3-benzothiazole-2-carboxamide |
InChI |
InChI=1S/C16H14N2O2S/c19-12-6-7-13-14(10-12)21-16(18-13)15(20)17-9-8-11-4-2-1-3-5-11/h1-7,10,19H,8-9H2,(H,17,20) |
InChI Key |
LDHPSIYEMKBZIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=NC3=C(S2)C=C(C=C3)O |
Origin of Product |
United States |
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